molecular formula C19H24FN5O3 B2995927 tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate CAS No. 1261005-71-3

tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B2995927
CAS No.: 1261005-71-3
M. Wt: 389.431
InChI Key: RUAZEWNGTUXOGD-UHFFFAOYSA-N
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Description

Tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate is an organic compound that plays an important role in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate typically involves multistep organic synthesis. A common synthetic route may include:

  • Formation of the 1-(4-fluorophenyl)-1H-1,2,3-triazole core through a Click Chemistry reaction between azides and alkynes.

  • Coupling of the triazole derivative with a suitable piperidine derivative under appropriate conditions, often involving acylation or alkylation reactions.

  • Introduction of the tert-butyl carbamate group via a carbamoylation reaction, typically using reagents such as tert-butyl chloroformate.

Industrial Production Methods: Industrial production of this compound would scale up these synthetic routes using continuous flow reactors or batch processing under controlled conditions. Advanced purification methods such as recrystallization or chromatography might be employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: : The compound can undergo oxidation at the piperidine ring, leading to the formation of N-oxide derivatives. It can also be reduced under catalytic hydrogenation conditions.

  • Substitution: : The fluorophenyl group can be involved in various nucleophilic aromatic substitution reactions.

  • Coupling Reactions: : The triazole and piperidine rings can participate in coupling reactions, enabling the formation of more complex molecules.

Common Reagents and Conditions:
  • Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

  • Reducing agents: : Such as palladium on carbon with hydrogen gas for reduction.

  • Bases and nucleophiles: : For substitution reactions involving the fluorophenyl group.

Major Products: The major products formed from these reactions include:

  • N-oxide derivatives from oxidation.

  • De-fluorinated phenyl derivatives from substitution reactions.

  • Hydrogenated piperidine derivatives from reduction.

Scientific Research Applications

Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for the exploration of various chemical pathways and reactivity.

Biology: In biological studies, this compound may be used as a probe to understand enzyme-substrate interactions and as a tool in biochemical assays.

Medicine: In the field of medicine, it holds potential as a precursor or active ingredient in the development of novel therapeutic agents targeting specific molecular pathways involved in diseases.

Industry: Industrially, it can be used in the manufacture of specialty chemicals, agrochemicals, and as a building block for high-performance materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The triazole ring often plays a crucial role in binding to enzymes or receptors, while the fluorophenyl group can enhance the compound's affinity and specificity. The mechanism of action might involve inhibition or activation of target proteins, modulation of signaling pathways, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds:

  • Tert-butyl (1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate

  • Tert-butyl (1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate

  • Tert-butyl (1-{[1-(4-phenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate

Uniqueness: The presence of the fluorophenyl group in the title compound provides unique electronic properties, enhancing its reactivity and interaction with biological targets compared to its analogs. This fluorinated derivative often exhibits improved pharmacokinetic properties, such as increased metabolic stability and better membrane permeability, making it a compound of interest in drug discovery and development.

Properties

IUPAC Name

tert-butyl N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O3/c1-19(2,3)28-18(27)21-14-8-10-24(11-9-14)17(26)16-12-25(23-22-16)15-6-4-13(20)5-7-15/h4-7,12,14H,8-11H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAZEWNGTUXOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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